Nidulin
Overview
Description
Nidulin is a depsidone compound originally isolated from the fungus Aspergillus nidulans. It is known for its antibacterial and antifungal properties, making it a subject of interest in various scientific fields. The chemical structure of this compound includes multiple chlorine atoms and a complex aromatic system, contributing to its biological activity .
Scientific Research Applications
Nidulin has a wide range of applications in scientific research:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as synthetic intermediates.
Biology: The compound is used to study fungal metabolism and the biosynthesis of natural products.
Medicine: this compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nidulin involves several steps, starting from simpler aromatic compounds. One common synthetic route includes the chlorination of a precursor molecule followed by cyclization to form the depsidone structure. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclization step may require acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the availability of natural sources. fermentation processes using Aspergillus nidulans or related fungal species can be optimized to produce this compound in larger quantities. This method involves cultivating the fungus under controlled conditions and extracting the compound from the culture medium .
Chemical Reactions Analysis
Types of Reactions
Nidulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the aromatic rings or the chlorine atoms, leading to different products.
Substitution: Halogen atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often studied for their potential use in medicine and other applications .
Mechanism of Action
Nidulin exerts its effects primarily through the inhibition of key enzymes and disruption of cellular processes in microorganisms. It inhibits the enzyme aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced growth and proliferation of certain cancer cells. Additionally, this compound interferes with the cell wall synthesis in bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Nidulin is often compared with other depsidones such as folipastatin and unguinol. These compounds share similar structural features but differ in their biological activities and specific targets. For example:
Folipastatin: Known for its inhibitory effects on phospholipase A2 and its role in reducing inflammation.
Unguinol: Exhibits strong antibacterial activity and is studied for its potential use in treating infections.
This compound’s unique combination of chlorine atoms and its specific inhibitory effects on aromatase distinguish it from these similar compounds, highlighting its potential in both research and therapeutic applications .
Properties
IUPAC Name |
1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSINAZMQWFDQSD-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017592 | |
Record name | Nidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329-04-0, 10089-10-8 | |
Record name | Nidulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nidulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIDULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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